molecular formula C10H9F2N3 B1652301 [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1423029-79-1

[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B1652301
CAS No.: 1423029-79-1
M. Wt: 209.20
InChI Key: IFZYCANJSKCLHJ-UHFFFAOYSA-N
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Description

[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine is a chemical compound with the molecular formula C10H9F2N3 It is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrazole ring or the difluorophenyl group, potentially leading to the formation of more reduced analogs.

    Substitution: The difluorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its difluorophenyl group can enhance binding affinity and selectivity in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding interactions through hydrophobic and electronic effects, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine: Similar structure but lacks the methanamine group.

    (2,3-Difluorophenyl)(2,6-difluorophenyl)methanamine: Contains additional fluorine atoms and a different substitution pattern.

    2,6-Difluorobenzylamine: Lacks the pyrazole ring but contains the difluorophenyl group.

Uniqueness

The uniqueness of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine lies in its combination of the difluorophenyl group and the pyrazole ring with a methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(2,6-difluorophenyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)10(8)15-5-4-7(6-13)14-15/h1-5H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZYCANJSKCLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=CC(=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226657
Record name 1H-Pyrazole-3-methanamine, 1-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-79-1
Record name 1H-Pyrazole-3-methanamine, 1-(2,6-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-methanamine, 1-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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